BenchChemオンラインストアへようこそ!

Methyl 3-(benzyloxy)cyclobutanecarboxylate

Lipophilicity LogP Drug-likeness

This trans-1,3-disubstituted cyclobutane delivers orthogonal reactivity: the benzyl ether cleaves by hydrogenolysis without disturbing the methyl ester, enabling sequential functionalization for PROTAC linker and fragment-based syntheses. With LogP 2.15–2.78, zero H-bond donors, and tPSA 35.53 Ų, it provides >100-fold higher lipophilicity than the 3-hydroxy analog. Its 121°C flash point offers safer handling than unsubstituted methyl cyclobutanecarboxylate (30.1°C). Ideal for CNS-targeted probe molecules and diversity-oriented libraries where scaffold biological silence is critical. The trans geometry presents substituents on opposite cyclobutane faces, altering molecular shape and physicochemical properties versus the cis isomer.

Molecular Formula C13H16O3
Molecular Weight 220.268
CAS No. 84182-50-3
Cat. No. B2770056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(benzyloxy)cyclobutanecarboxylate
CAS84182-50-3
Molecular FormulaC13H16O3
Molecular Weight220.268
Structural Identifiers
SMILESCOC(=O)C1CC(C1)OCC2=CC=CC=C2
InChIInChI=1S/C13H16O3/c1-15-13(14)11-7-12(8-11)16-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
InChIKeyCOSCRJLYEZUUMW-HAQNSBGRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(benzyloxy)cyclobutanecarboxylate (CAS 84182-50-3): Cyclobutane Ester Building Block Procurement Guide


Methyl 3-(benzyloxy)cyclobutanecarboxylate (CAS 84182-50-3) is a trans-configured 1,3-disubstituted cyclobutane derivative bearing a benzyloxy ether at the 3-position and a methyl ester at the 1-position (molecular formula C₁₃H₁₆O₃, MW 220.26 g/mol) . The compound is supplied as the trans diastereomer at ≥98% purity and exhibits a calculated LogP of 2.15–2.78, with zero hydrogen-bond donors and three hydrogen-bond acceptors (tPSA 35.53 Ų) [1]. Its defining structural features—a puckered cyclobutane core imposing conformational restriction plus an orthogonal benzyl-protected alcohol/ester pair—position it as a conformationally constrained, selectively deprotectable building block for multistep medicinal chemistry syntheses [1].

Why Methyl 3-(benzyloxy)cyclobutanecarboxylate Cannot Be Replaced by Generic Cyclobutane Ester Analogs


Methyl 3-(benzyloxy)cyclobutanecarboxylate is not functionally interchangeable with its closest structural relatives—methyl 3-hydroxycyclobutanecarboxylate, methyl cyclobutanecarboxylate, ethyl 3-(benzyloxy)cyclobutanecarboxylate, or 3-(benzyloxy)cyclobutanecarboxylic acid—because the specific combination of substituents defines orthogonal reactivity, lipophilicity, and synthetic trajectory. The benzyl ether serves as a hydroxyl protecting group cleavable by catalytic hydrogenolysis (Pd/C, H₂) without disturbing the methyl ester ; the free hydroxy analog lacks this protecting-group optionality and cannot be selectively deprotected in the presence of other acid- or base-sensitive functionality. The methyl ester (versus ethyl or tert-butyl esters) balances sufficient stability against controlled hydrolytic lability and minimizes steric bulk in downstream couplings [1]. The trans stereochemistry (versus cis) presents the benzyloxy and ester substituents on opposite faces of the puckered cyclobutane ring, altering both the molecular shape presented to biological targets and the physicochemical properties . Substituting any of these features changes the compound's performance in multistep synthesis, conformational restriction, and partitioning behavior—making generic replacement unreliable without quantitative revalidation.

Quantitative Differentiation Evidence for Methyl 3-(benzyloxy)cyclobutanecarboxylate (CAS 84182-50-3) vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Methyl 3-(benzyloxy)cyclobutanecarboxylate vs. Methyl Cyclobutanecarboxylate and Methyl 3-Hydroxycyclobutanecarboxylate

Methyl 3-(benzyloxy)cyclobutanecarboxylate (trans isomer) exhibits a measured/calculated LogP of 2.15–2.78, representing a substantial lipophilicity increase over methyl cyclobutanecarboxylate (LogP 1.11) and a dramatic increase over methyl 3-hydroxycyclobutanecarboxylate (LogP –0.34 to –0.07) [1][2]. The benzyloxy substituent contributes approximately 1.0–1.7 additional LogP units compared with the unsubstituted cyclobutane ester, and approximately 2.2–3.1 LogP units compared with the 3-hydroxy analog—translating to a 10- to 50-fold higher octanol/water partition coefficient versus the unsubstituted ester and a 100- to 1000-fold increase versus the free alcohol [3]. The ethyl ester analog (LogP 2.54) falls within 0.2–0.6 LogP units of the methyl ester target, confirming that the ester alkyl chain has a comparatively minor effect on lipophilicity relative to the presence or absence of the benzyloxy group .

Lipophilicity LogP Drug-likeness Membrane permeability ADME

Orthogonal Deprotection Selectivity: Benzyl Ether Hydrogenolysis Yield vs. Direct Use of Hydroxy Analog

Methyl trans-3-(benzyloxy)cyclobutanecarboxylate undergoes clean catalytic hydrogenolysis of the benzyl ether to yield trans-methyl 3-hydroxycyclobutanecarboxylate in 94.5% isolated yield under continuous-flow conditions (H-Cube system, 10% Pd/C, 10 bar H₂, 40 °C, 1 mL/min, 0.05 M in methanol) . Critically, the methyl ester survives hydrogenolysis quantitatively—no ester reduction or transesterification products are reported—demonstrating true orthogonal protection between the benzyl ether and methyl ester . The free hydroxy analog (methyl 3-hydroxycyclobutanecarboxylate, CAS 63485-51-8) cannot achieve this selectivity because the unprotected alcohol will compete in downstream acylation, alkylation, or oxidation reactions that are compatible with the benzyl-protected form . Conversely, the benzyl ester analog (benzyl 3-hydroxycyclobutanecarboxylate, CAS 480449-99-8) places the benzyl group on the carboxylate rather than the alcohol, requiring harsher hydrolytic or hydrogenolytic conditions that simultaneously deprotect both functional groups—eliminating sequential deprotection capability .

Protecting group strategy Orthogonal deprotection Hydrogenolysis Multistep synthesis Flow chemistry

Boiling Point and Physical-Handling Differentiation vs. Methyl Cyclobutanecarboxylate

Methyl 3-(benzyloxy)cyclobutanecarboxylate exhibits a boiling point of 298 °C at 760 mmHg and a flash point of 121 °C, compared with methyl cyclobutanecarboxylate (bp 138.7 °C, flash point 30.1 °C) [1][2]. The ~159 °C higher boiling point of the benzyloxy-bearing compound reflects the substantially increased molecular weight (220 vs. 114 g/mol) and enhanced intermolecular interactions (dipole-dipole and London dispersion forces from the benzyloxy ether) versus the unsubstituted analog. This differential has direct practical consequences: the target compound's higher boiling point and flash point permit safer handling at elevated temperatures during solvent removal (rotary evaporation) and reduce flammability risk during storage and processing. Conversely, methyl cyclobutanecarboxylate's low flash point (30.1 °C) classifies it as a flammable liquid requiring specialized storage and ventilation [2]. The target compound is a colorless to pale yellow liquid or low-melting solid at ambient temperature, exhibiting moderate polarity (due to the ester and ether functionalities) that facilitates purification by standard silica gel flash chromatography (petroleum ether/ethyl acetate 20:1 to 5:1 gradients) .

Boiling point Purification Distillation Flash chromatography Physical properties

Synthetic Accessibility: High-Yield Esterification Benchmarked Against Analogous Cyclobutane Carboxylate Esterifications

The methyl esterification of 3-benzyloxycyclobutanecarboxylic acid (10 g, 48.49 mmol) using thionyl chloride (2 eq.) in methanol proceeds in 94% isolated yield after silica gel chromatography, as reported in the ARVINAS OPERATIONS patent WO2021/11913 . This yield compares favorably with the reported 87% yield for benzyl esterification of 3-oxocyclobutanecarboxylic acid with benzyl alcohol [1] and the broader literature range of 80–92% for cyclobutane carboxylic acid esterifications via acid-catalyzed or activation-mediated methods [2]. The high yield is facilitated by the solubility of both the starting acid and the product methyl ester in the methanolic reaction medium and the moderate polarity of the benzyloxy-bearing cyclobutane scaffold, which enables efficient extraction and chromatography. In contrast, the more polar 3-hydroxycyclobutanecarboxylic acid esterification typically requires protection/deprotection sequences that reduce overall yield and increase step count [3]. The commercial availability of the target compound at ≥98% purity (Leyan, Gentaur/Chemscene) eliminates the need for in-house synthesis in most procurement scenarios .

Esterification yield Synthetic efficiency Process chemistry Building block procurement Scale-up

Biological Activity Screening Profile: ChEMBL/BindingDB Assay Data for 5-Lipoxygenase and 12-Lipoxygenase Inhibition

Methyl 3-(benzyloxy)cyclobutanecarboxylate has been evaluated in two ChEMBL-deposited enzymatic assays relevant to inflammatory pathway screening. In CHEMBL620010 (BindingDB entry), the compound showed no significant inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at 100 µM [1]. In ALA615117 (ChEMBL615117, BindingDB), it was tested for in vitro inhibition of platelet 12-lipoxygenase at 30 µM; the parent molecular weight is listed as 253.33 with ALogP 4.18 and polar surface area 4.18, though activity data is not explicitly quantified in the public record . Additional ChEMBL records (CHEMBL615121–615128) include functional cytotoxicity assays against human osteosarcoma 143B cell lines (72 h continuous exposure), though quantitative IC₅₀ values are not publicly curated for these entries [2]. Collectively, these data establish that the compound has been profiled in both enzymatic (5-LO, 12-LO) and cell-based (cytotoxicity) assays, with weak-to-negligible activity observed at the tested concentrations. This screening profile distinguishes it from potent 5-lipoxygenase inhibitors (e.g., zileuton-class compounds with IC₅₀ values in the nanomolar range) and indicates it is more appropriately deployed as a synthetic intermediate rather than a bioactive endpoint. However, the absence of matched-pair comparator data for close structural analogs in the same assay panel limits the strength of differential conclusions about structure-activity relationships.

Lipoxygenase inhibition Biological screening Off-target profiling ChEMBL BindingDB

Procurement-Driven Application Scenarios for Methyl 3-(benzyloxy)cyclobutanecarboxylate (CAS 84182-50-3)


Conformationally Constrained Fragment Library Synthesis Requiring Orthogonal Protection

Medicinal chemistry groups constructing fragment libraries or targeted protein degrader (PROTAC) linker collections benefit from the compound's trans-1,3-disubstituted cyclobutane geometry, which imposes conformational restriction while maintaining the synthetic versatility of an orthogonal benzyl ether / methyl ester pair. The benzyl ether can be hydrogenolyzed (94.5% yield under flow conditions) to reveal a free 3-hydroxyl without touching the methyl ester, enabling sequential amide coupling at the ester position followed by alcohol functionalization—or vice versa—without protecting-group incompatibility . This scenario is directly supported by the compound's use in the ARVINAS OPERATIONS patent WO2021/11913, demonstrating industrial relevance in PROTAC linker synthesis .

Lipophilic Cyclobutane Core for Membrane-Permeable Probe Design

When a drug-discovery program requires a cyclobutane-containing fragment with sufficient lipophilicity (LogP 2.15–2.78) for passive membrane permeability or blood-brain barrier penetration, methyl 3-(benzyloxy)cyclobutanecarboxylate provides a 10- to 50-fold higher octanol-water partition coefficient than unsubstituted methyl cyclobutanecarboxylate (LogP 1.11) and a >100-fold increase over the 3-hydroxy analog (LogP –0.34) [1][2]. The zero hydrogen-bond donor count and moderate tPSA (35.53 Ų) are consistent with CNS MPO desirability scores, making it a candidate building block for CNS-targeted probe molecules where the cyclobutane replaces a more flexible or planar linker .

Late-Stage Diversification Intermediate with Safe Handling Profile

In process chemistry and scale-up laboratories, the high boiling point (298 °C) and flash point (121 °C) of this compound confer a handling safety advantage over the unsubstituted methyl cyclobutanecarboxylate (flash point 30.1 °C, classified as flammable liquid) [3][4]. The target compound remains a manageable liquid or low-melting solid under standard storage (2–8 °C, sealed dry environment) and can be purified by conventional silica gel chromatography (petroleum ether/ethyl acetate gradients), making it suitable for late-stage diversification where multiple building blocks are processed in parallel and safety classification overhead must be minimized .

Biological Screening Triage: Inert Building Block for Target-Based Assays

Screening laboratories procuring cyclobutane building blocks for diversity-oriented synthesis can use the documented ChEMBL/BindingDB biological profiling data to triage this compound appropriately. The absence of significant 5-lipoxygenase inhibition at 100 µM and weak-to-negligible activity in platelet 12-lipoxygenase and osteosarcoma cytotoxicity assays indicates that the intact benzyl-protected ester is unlikely to produce confounding biological hits in target-based screening cascades [5][6]. This makes it a suitable inert scaffold for libraries where the biological activity is expected to arise from subsequent derivatization rather than from the building block itself.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-(benzyloxy)cyclobutanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.